![molecular formula C16H19ClIN3O2 B12536456 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The presence of halogen atoms such as chlorine and iodine in the structure enhances its reactivity and potential for various applications.
準備方法
The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethyl alcohol (tert-butanol) in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of inhibitors for various enzymes and receptors, particularly fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is employed in studies to understand the role of halogenated pyrrolopyridines in biological systems, including their interactions with proteins and nucleic acids.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms, especially those involving halogen bonding and hydrophobic interactions.
作用機序
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and reduction of tumor growth in cancer cells .
類似化合物との比較
Similar compounds to 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester include other halogenated pyrrolopyridine derivatives, such as:
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 1-Pyrrolidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[4,3-c]pyridin-1-yl)-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in their functional groups and halogenation patterns, which influence their reactivity and biological activities. The unique combination of chlorine and iodine in the structure of this compound contributes to its distinct properties and applications.
特性
分子式 |
C16H19ClIN3O2 |
|---|---|
分子量 |
447.70 g/mol |
IUPAC名 |
tert-butyl 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19ClIN3O2/c1-16(2,3)23-15(22)21-5-4-9(8-21)12-11-6-10(17)7-19-14(11)20-13(12)18/h6-7,9H,4-5,8H2,1-3H3,(H,19,20) |
InChIキー |
YESKUBUGMKETBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(NC3=C2C=C(C=N3)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
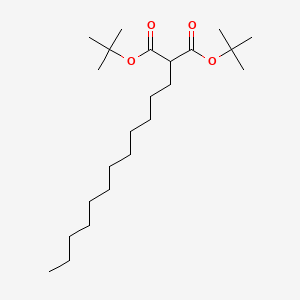
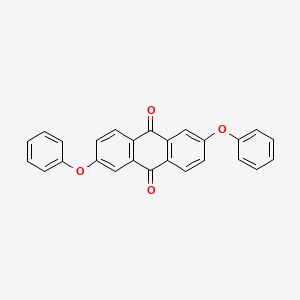
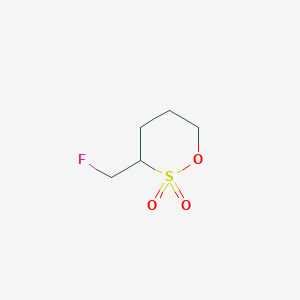
![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
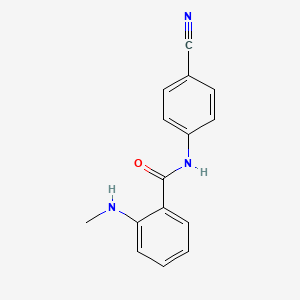
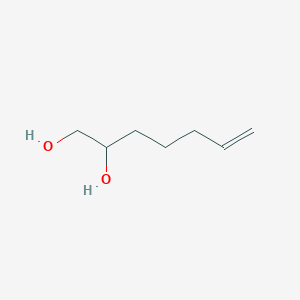
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)

